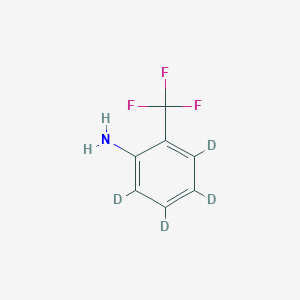

2-Trifluoromethylaminobenzene-3,4,5,6-d4

Cat. No. B1486997

Key on ui cas rn:

1643543-71-8

M. Wt: 165.15 g/mol

InChI Key: VBLXCTYLWZJBKA-RHQRLBAQSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04440964

Procedure details

In a 2-liter flask with stirrer is placed 147 g o-(trifluoromethyl)aniline, 250 g P2O5 and 1 liter CH2Cl2. With vigorous stirring simultaneously and separately, 250 mL dimethyl sulfoxide and 200 g triethyl amine were added dropwise at such a rate as to create gentle reflux; addition time ca 1 hour with reflux at 41°-42° C., and final temp 52° C. Fifteen minutes after completion of addition, temperature was still 51° C., but external heat was applied for 3 hours, then let stand overnight. Monitoring the reaction by glc was only partially successful; there was decrease in starting aniline and an increase in product peak (sulfilimine decomposing on column to ortho-rearranged product). After reaction, 10% caustic was added to fill flask, then layers separated. Caustic layer washed once with more CH2Cl2, then combined organic layers washed with water (salt added). The organic layer was stripped of solvent, heated (in kugelrohr) to ca 140°-150° C. for ca 1/2 hour. The material was distilled through 6" vigreux to give 100 g distillate, bp 60°-100° C. (0.3 mm). A more viscous oil 9.2 g was collected bp 140° C. (0.25-0.45 mm). A second distillation gave 80 g of 2-methylthiomethyl-6-trifluoromethyl aniline, bp 68°-78° C. (0.1 mm Hg).

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]([F:11])([F:10])[C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.NC1C=CC=CC=1.[SH2]=N.[CH3:35][S:36]([CH3:38])=O>C(N(CC)CC)C.C(Cl)Cl>[CH3:35][S:36][CH2:38][C:6]1[CH:7]=[CH:8][CH:9]=[C:3]([C:2]([F:10])([F:11])[F:1])[C:4]=1[NH2:5]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

147 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C1=C(N)C=CC=C1)(F)F

|

Step Two

|

Name

|

|

|

Quantity

|

250 g

|

|

Type

|

reactant

|

|

Smiles

|

O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[SH2]=N

|

Step Five

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)C

|

|

Name

|

|

|

Quantity

|

200 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Step Six

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

With vigorous stirring simultaneously

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 2-liter flask with stirrer is placed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

addition time ca 1 hour

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with reflux at 41°-42° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

temp 52° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Fifteen minutes after completion of addition, temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was still 51° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

external heat

|

WAIT

|

Type

|

WAIT

|

|

Details

|

let stand overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Monitoring the reaction by glc

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After reaction, 10%

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

layers separated

|

WASH

|

Type

|

WASH

|

|

Details

|

Caustic layer washed once with more CH2Cl2

|

WASH

|

Type

|

WASH

|

|

Details

|

combined organic layers washed with water (salt added)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated (in kugelrohr) to ca 140°-150° C. for ca 1/2 hour

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The material was distilled through 6"

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 100 g distillate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A more viscous oil 9.2 g was collected bp 140° C. (0.25-0.45 mm)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

A second distillation

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CSCC1=C(N)C(=CC=C1)C(F)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 80 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |